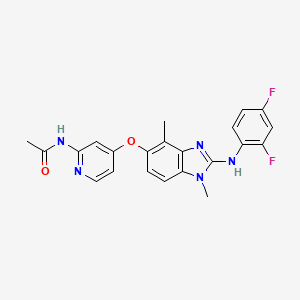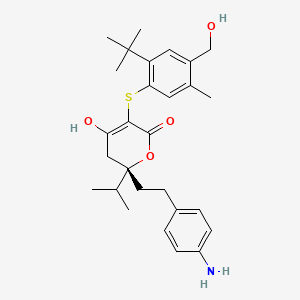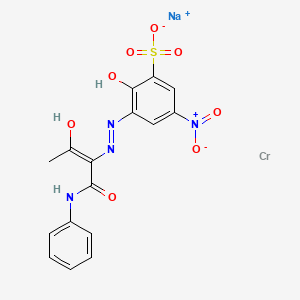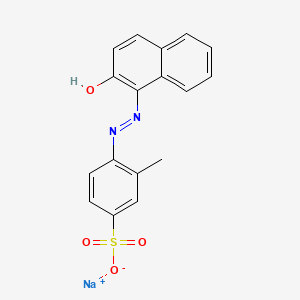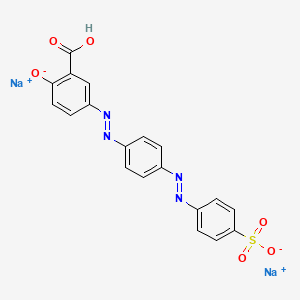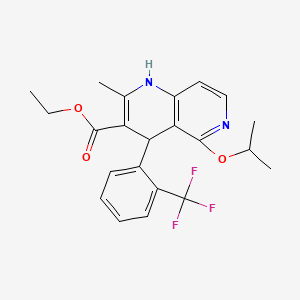![molecular formula C18H26ClFN2OS B606738 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride CAS No. 1417742-48-3](/img/structure/B606738.png)
3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride” has the molecular formula C18H26CLFN2OS . It is a building block used in chemical synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17 (14-15)23-18 (22)21 (16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The molecular weight of this compound is 372.93 . It’s described as a white solid . More detailed physical and chemical properties aren’t available in the sources I found.科学的研究の応用
Sigma 1 Receptor Antagonist
CM304 is a highly selective sigma-1 receptor antagonist . Sigma-1 receptors (S1R) and sigma-2 receptors (S2R) may modulate nociception without the liabilities of opioids, offering a promising therapeutic target to treat pain .
2. Therapeutics Against Allodynia and Induced Pain CM304 and its analog, AZ-66, have been studied for their in vivo analgesic and anti-allodynic activity . They have been found to reduce allodynia in the chronic nerve constriction injury (CCI) and cisplatin neuropathic pain models .
Antinociception
Both CM304 and AZ-66 have been found to produce antinociception in the writhing test . They have also shown to produce antinociception in the formalin paw assay of inflammatory pain .
Pharmacokinetic Studies
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for quantification of CM304 . This method has been applied to a single dose oral and intravenous (I.V.) pharmacokinetic study of CM304 in rats .
Extravascular Distribution
Following I.V. administration, CM304 exhibited adequate exposure along with high extravascular distribution .
Insignificant Extra Hepatic Metabolism
CM304 has shown insignificant amount of extra hepatic metabolism .
Safety and Hazards
作用機序
Target of Action
CM304, also known as “3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride” or “3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride”, is a highly selective antagonist of the Sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM) .
Mode of Action
CM304 interacts with the S1R and inhibits its activity . This interaction modulates nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli . In other words, CM304 can reduce the sensation of pain without the liabilities of opioids .
Biochemical Pathways
It is known that the s1r plays a role in many different cellular processes, including calcium signaling, cell survival, and synaptic plasticity . By inhibiting the S1R, CM304 could potentially affect these processes.
Pharmacokinetics
The pharmacokinetics of CM304 have been studied in rats . Following intravenous administration, the compound exhibited adequate exposure along with high extravascular distribution and insignificant amount of extra hepatic metabolism . This suggests that CM304 has good bioavailability and can effectively reach its target sites in the body .
Result of Action
The primary result of CM304’s action is its analgesic (pain-relieving) and anti-allodynic (preventing pain response to non-painful stimuli) effects . In animal models, CM304 has been shown to reduce allodynia in neuropathic pain models, and produce antinociception equivalent to morphine .
特性
IUPAC Name |
3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17(14-15)23-18(22)21(16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXPDSLCDRWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCF)SC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



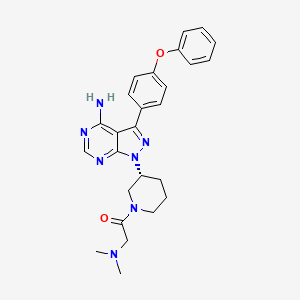

![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)
